molecular formula C19H22N2O4S B3447134 2-(4-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE

2-(4-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE

Cat. No.: B3447134
M. Wt: 374.5 g/mol
InChI Key: PLGBBSQWBTWORB-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide is a synthetic acetamide derivative characterized by two key structural motifs:

  • A 4-methylphenyl group attached to the acetamide’s α-carbon.
  • A morpholine-4-sulfonyl moiety substituted on the phenyl ring linked to the acetamide’s nitrogen atom.

Its structural complexity arises from the combination of a hydrophobic 4-methylphenyl group and a polar morpholine sulfonyl group, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15-2-4-16(5-3-15)14-19(22)20-17-6-8-18(9-7-17)26(23,24)21-10-12-25-13-11-21/h2-9H,10-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGBBSQWBTWORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(morpholine-4-sulfonyl)aniline under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-(4-methylphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide, highlighting variations in substituents, physicochemical properties, and biological activity where available:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Key Spectral Data
This compound (Target) C19H21N2O4S* ~381.45* - 4-Methylphenyl (R1)
- Morpholine-4-sulfonyl (R2)
Not reported Not reported
N-(4-(Morpholinosulfonyl)phenyl)-2-(p-tolylamino)acetamide (5k) C19H23N3O4S 389.47 - 4-Methylphenyl (R1)
- Morpholine sulfonyl (R2)
198–200 1H-NMR (DMSO-d6): δ 2.28 (s, 3H, CH3), 3.09 (s, 4H, morpholine), 4.05 (s, 2H, CH2)
2-[(4-Methylphenyl)sulfonyl]-N-(4-morpholinophenyl)acetamide C19H22N2O4S 374.45 - 4-Methylphenyl sulfonyl (R1)
- Morpholine (R2)
Not reported Not reported
N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-methylphenyl)acetamide C21H26N2O3S 386.51 - 4-Methylphenyl (R1)
- Azepane sulfonyl (R2; 7-membered ring)
Not reported Not reported
N-[4-(morpholine-4-sulfonyl)phenyl]-2-(piperidin-1-yl)acetamide C20H27N3O4S 405.51 - Piperidine (R1)
- Morpholine sulfonyl (R2)
Not reported Not reported
2-Chloro-N-(3-chloro-4-morpholin-4-yl-phenyl)acetamide C12H14Cl2N2O2 301.16 - Dichlorophenyl (R1)
- Morpholine (R2)
Not reported Not reported

*Hypothetical values inferred from structural analogs.

Key Structural and Functional Differences:

Substituent Variations: The target compound features a 4-methylphenyl group directly attached to the acetamide backbone, distinguishing it from compounds like (methylphenyl sulfonyl) and (dichlorophenyl).

Physicochemical Properties: The morpholine sulfonyl group enhances polarity compared to non-sulfonylated analogs, improving aqueous solubility (as per solubility trends in ). Compound 5k () has a confirmed melting point (198–200°C), suggesting high crystallinity, while chloro-substituted analogs () likely exhibit lower melting points due to reduced symmetry.

Biological Relevance :

  • Analogs such as 5k () were synthesized as part of anti-COVID-19 research, though the target compound’s specific activity remains unconfirmed.
  • The piperidine variant () may exhibit improved blood-brain barrier penetration due to increased lipophilicity compared to morpholine-based compounds.

Research Findings and Implications

  • Synthetic Routes : Compounds in this class are typically synthesized via sulfonylation of aniline derivatives followed by acetylation or nucleophilic substitution (e.g., ). The SHELX software suite () is widely used for crystallographic validation of such structures.
  • Spectroscopic Characterization : 1H-NMR and 13C-NMR data () confirm regioselectivity in substitutions, with key peaks for morpholine (δ ~3.09 ppm) and methyl groups (δ ~2.28 ppm).

Biological Activity

2-(4-Methylphenyl)-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and case studies highlighting its efficacy in various biological assays.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Molecular Formula : C19H23N3O5S
  • Molecular Weight : 389.47 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticonvulsant properties, as well as its potential as an anti-inflammatory and analgesic agent.

Anticonvulsant Activity

Research indicates that derivatives of the compound exhibit significant anticonvulsant effects. A study conducted on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated their efficacy in animal models of epilepsy, particularly in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The findings revealed that certain morpholine derivatives showed protective effects against seizures at doses ranging from 100 mg/kg to 300 mg/kg, indicating their potential as therapeutic agents for epilepsy .

Case Study 1: Anticonvulsant Screening

In a systematic evaluation of several compounds, including morpholine derivatives, it was found that the introduction of specific functional groups significantly influenced their anticonvulsant activity. For instance, compounds with higher lipophilicity were shown to have delayed onset but prolonged duration of action in MES seizures. The study highlighted that the most effective derivatives were those incorporating fluorine or trifluoromethyl groups, which enhanced metabolic stability and CNS distribution .

Compound IDStructureAnticonvulsant Activity (MES Test)Dose (mg/kg)
19StructureHigh protection300 at 0.5h
24StructureModerate protection100 at 0.5h

Case Study 2: Anti-inflammatory Effects

In addition to anticonvulsant properties, the compound has shown promise in anti-inflammatory models. A study assessing various morpholine derivatives indicated that some exhibited significant inhibition of inflammatory mediators in vitro. This suggests potential applications in treating inflammatory diseases .

The mechanism underlying the biological activity of this compound involves modulation of neurotransmitter systems and ion channels. Specifically, it is believed to interact with voltage-sensitive sodium channels, which play a crucial role in neuronal excitability and seizure propagation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(4-METHYLPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]ACETAMIDE

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